REACTION_CXSMILES
|
Br[C:2]1[C:3]2[C:8]([CH:9]=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.B(O)(O)[C:17]1[CH:18]=[CH:19][C:20]([CH3:23])=[CH:21][CH:22]=1.C([O-])([O-])=O.[Na+].[Na+].C1COCC1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.B(O)(O)C1C=CC(C)=CC=1.O>[C:20]1([CH3:23])[CH:21]=[CH:22][C:17]([C:2]2[C:3]3[C:8]([CH:9]=[C:10]4[C:15]=2[CH:14]=[CH:13][CH:12]=[CH:11]4)=[CH:7][CH:6]=[CH:5][CH:4]=3)=[CH:18][CH:19]=1 |f:2.3.4,^1:40,42,61,80|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=CC=CC=C2C=C2C=CC=CC12
|
Name
|
|
Quantity
|
3.61 g
|
Type
|
reactant
|
Smiles
|
B(C=1C=CC(=CC1)C)(O)O
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
catalyst
|
Smiles
|
B(C=1C=CC(=CC1)C)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added into the flask
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted
|
Type
|
CUSTOM
|
Details
|
The extracted organic phase was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISSOLUTION
|
Details
|
The dried organic phase was dissolved in a small amount of toluene
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
A resulting solid was recrystallized
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=1C2=CC=CC=C2C=C2C=CC=CC12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 107.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |